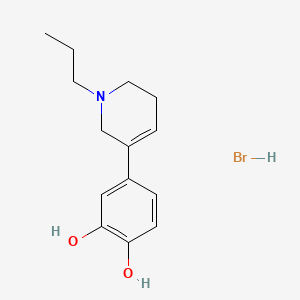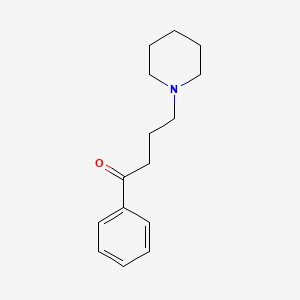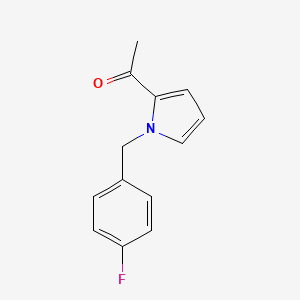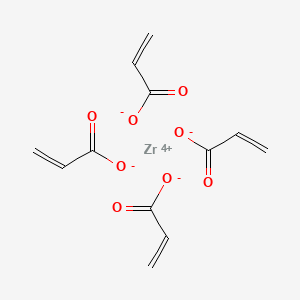
2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione is an organic compound with the molecular formula C6H4N2O4 and a molecular weight of 168.1070 g/mol It is a derivative of resorcinol, characterized by the presence of two nitroso groups at the 2 and 4 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione can be synthesized from resorcinol through a nitration reaction. The process involves the use of sulfuric acid and sodium nitrite as reagents. The reaction is typically carried out at low temperatures, around 0-3°C, to ensure the stability of the intermediate products . The yield of this reaction is reported to be around 92% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Formation of 2,4-dinitro resorcinol.
Reduction: Formation of 2,4-diamino resorcinol.
Substitution: Various substituted resorcinol derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the manufacturing of rubber compounds, adhesives, and other polymer-based materials.
Mécanisme D'action
The mechanism of action of 2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione involves its interaction with various molecular targets. The nitroso groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biochemical pathways and enzyme activities. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo redox reactions is a key factor in its biological activity .
Comparaison Avec Des Composés Similaires
- 4-Nitroso resorcinol
- 2,4-Dinitro resorcinol
- 2,4-Diamino resorcinol
Comparison: 2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione is unique due to the presence of two nitroso groups, which confer distinct chemical reactivity compared to its analogs. For instance, 4-Nitroso resorcinol has only one nitroso group, resulting in different reactivity and applications. Similarly, 2,4-Dinitro resorcinol, with two nitro groups, exhibits different oxidation states and chemical behavior. The presence of nitroso groups in this compound makes it a versatile compound for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C6H4N2O4 |
|---|---|
Poids moléculaire |
168.11 g/mol |
Nom IUPAC |
2,6-bis(hydroxyimino)cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C6H4N2O4/c9-4-2-1-3(7-11)6(10)5(4)8-12/h1-2,11-12H |
Clé InChI |
GRFONTIAJGGAHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C(=NO)C(=O)C1=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(4-Nitrophenyl)piperazin-1-yl]benzaldehyde](/img/structure/B8753623.png)

![benzyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B8753639.png)




![1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 5-chloro-2-methyl-](/img/structure/B8753667.png)



